2-azido-5-nitrobenzonitrile
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Overview
Description
2-azido-5-nitrobenzonitrile: is an organic compound with the molecular formula C7H3N5O2 . It is characterized by the presence of both azido and nitro functional groups attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzonitrile Derivatives: One common method involves the nitration of benzonitrile to introduce the nitro group, followed by azidation to replace a suitable leaving group with an azido group.
Green Synthesis: An alternative green synthesis method uses ionic liquids as recycling agents.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using hydrogenation with catalysts such as Raney nickel.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Substitution: The azido group can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Hydrogenation: Raney nickel catalyst, methanol or dioxane as solvents.
Cycloaddition: Copper catalysts for azide-alkyne cycloaddition.
Substitution: Nucleophiles such as amines or phosphines.
Major Products:
Reduction: 2-amino-5-nitrobenzonitrile.
Cycloaddition: Triazole derivatives.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Used in the synthesis of various heterocyclic compounds, including pyrroles, pyrazoles, and oxazoles.
Biology and Medicine:
Bioorthogonal Chemistry: The azido group is used for site-specific labeling and functionalization of biomolecules.
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its reactivity.
Agrochemicals: Intermediate in the production of agrochemicals.
Mechanism of Action
Mechanism of Action: The azido group in 2-azido-5-nitrobenzonitrile can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Molecular Targets and Pathways:
Azido Group: Targets alkyne groups in bioorthogonal reactions.
Nitro Group: Can be reduced to interact with biological amines.
Comparison with Similar Compounds
- 2-azido-5-chlorobenzaldehyde
- 2-azido-5-phenyl-1,3,4-oxadiazole
- 2-azido-5-chloro-N-(4-chlorophenyl)benzamide
- 2-azido-5-methyl-3-nitrobenzaldehyde
Uniqueness: 2-azido-5-nitrobenzonitrile is unique due to the simultaneous presence of both azido and nitro groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups .
Properties
CAS No. |
62460-41-7 |
---|---|
Molecular Formula |
C7H3N5O2 |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2-azido-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H3N5O2/c8-4-5-3-6(12(13)14)1-2-7(5)10-11-9/h1-3H |
InChI Key |
LESVBEIYASPIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
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